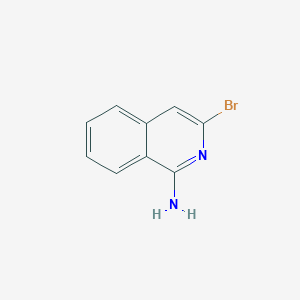

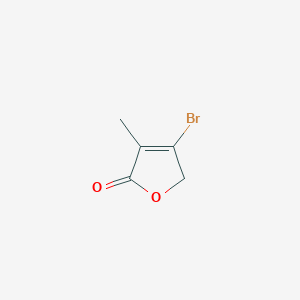

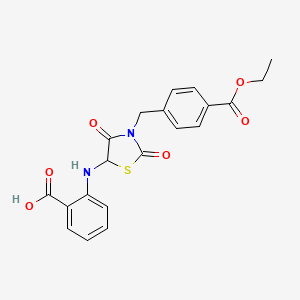

![molecular formula C20H23FN4O3S B3009981 1-((4-氟苯基)(6-羟基-2-甲基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌啶-4-甲酸乙酯 CAS No. 851810-64-5](/img/structure/B3009981.png)

1-((4-氟苯基)(6-羟基-2-甲基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌啶-4-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential biological activity. The papers provided do not directly discuss this compound but offer insights into similar molecules that could help infer its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by various functionalization steps. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves a reaction between a thiophene carbohydrazonoyl chloride and a tetrahydropyrimidine derivative . This suggests that the synthesis of the compound may also involve the initial formation of a triazolopyrimidine core, followed by the introduction of a fluorophenyl group and subsequent modifications to incorporate the piperidine and thiazole moieties.

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency towards planarity, as seen in the crystal structures of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorinated derivative . These structures are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. It is reasonable to assume that the compound may also exhibit a planar structure with similar stabilizing interactions, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of heterocyclic rings, which are common in pharmaceuticals due to their stability and biological activity. The use of additives like 4,4'-trimethylenedipiperidine in the synthesis of triazolopyrimidine derivatives indicates that base catalysts play a crucial role in facilitating these reactions . The compound likely undergoes similar reactions, where the choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of the compound , they do offer insights into related compounds. For example, the use of green chemistry principles in the synthesis of triazolopyrimidine derivatives suggests that the compound may also be synthesized using eco-friendly solvents and conditions . The presence of fluorine atoms and a piperidine ring in the molecule could affect its lipophilicity, solubility, and potential interactions with biological molecules.

科学研究应用

拮抗活性

研究表明,与 1-((4-氟苯基)(6-羟基-2-甲基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌啶-4-甲酸乙酯相关的化合物表现出显着的拮抗活性。例如,Watanabe 等人 (1992) 合成了一系列具有 4-[双(4-氟苯基)亚甲基]哌啶或 4-(4-氟苯甲酰)哌啶基团的双环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物,发现这些化合物具有有效的 5-HT2 拮抗活性,超过了利坦西林的活性,同时在体内没有表现出 α 1 拮抗活性 (Watanabe 等人,1992)。

抗菌活性

另一个重要的应用是抗菌活性。Başoğlu 等人 (2013) 的研究涉及合成含有各种核的 4-氨基-2-氟苯基哌嗪-1-甲酸乙酯,发现它们对测试微生物具有良好至中等的抗菌活性。一些化合物还表现出抗脲酶和抗脂肪酶活性 (Başoğlu 等人,2013)。

新型化合物的合成

El‐Kazak 和 Ibrahim (2013) 报道了从 1,2-二氨基-5-氰基-4-(4-甲氧基苯基)-6-氧代-1,6-二氢吡啶-3-甲酸乙酯出发合成新型多核吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉和噻唑并[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶,展示了用这种化学结构合成新型化合物的多种可能性 (El‐Kazak 和 Ibrahim,2013)。

结核病治疗

Jeankumar 等人 (2013) 研究了与 1-((4-氟苯基)(6-羟基-2-甲基噻唑并[3,2-b][1,2,4]三唑-5-基)甲基)哌啶-4-甲酸乙酯相关的化合物用于治疗结核病。他们发现,4-(4-((4-氟苯甲基)氨基)哌啶-1-基)-2-苯基噻唑-5-甲酸乙酯对结核分枝杆菌表现出显着的活性,并且在测试浓度下没有细胞毒性 (Jeankumar 等人,2013)。

未来方向

: Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Read more

作用机制

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific structure and the nature of the target .

Biochemical Pathways

Thiazole derivatives are known to influence a wide range of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives generally exhibit good bioavailability due to their planar structure and the presence of polar groups .

Result of Action

Thiazole derivatives are known to exert a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

ethyl 1-[(4-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O3S/c1-3-28-19(27)14-8-10-24(11-9-14)16(13-4-6-15(21)7-5-13)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,14,16,26H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNHPXURGLYWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

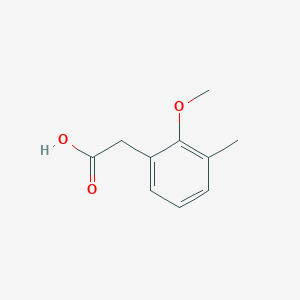

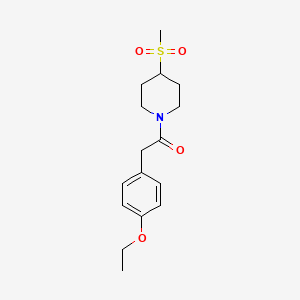

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)

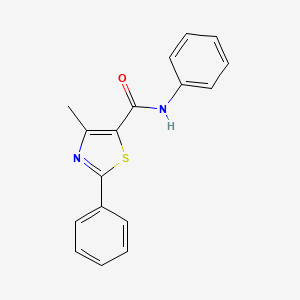

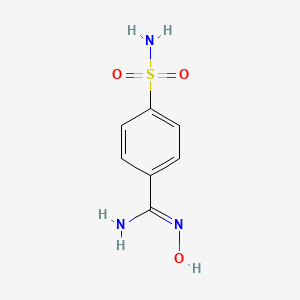

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)

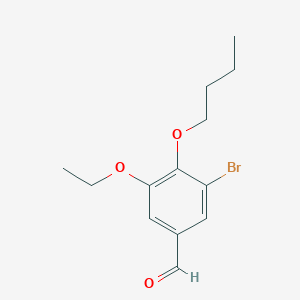

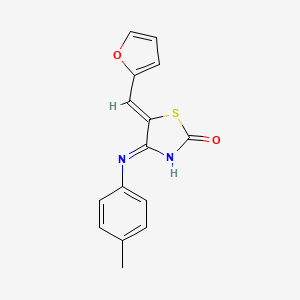

![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)

![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)